molecular formula C12H10ClNO2 B081768 Ethyl 4-Chloroquinoline-3-carboxylate CAS No. 13720-94-0

Ethyl 4-Chloroquinoline-3-carboxylate

Cat. No. B081768
CAS RN: 13720-94-0
M. Wt: 235.66 g/mol
InChI Key: DWXQUAHMZWZXHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-Chloroquinoline-3-carboxylate and its derivatives has been a subject of study, with various methodologies being developed to improve yield and selectivity. For instance, the synthesis of similar compounds, such as Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using the Gould-Jacobs reaction under microwave assistance, utilizing aluminum metal as a catalyst to achieve high yields (Song Bao-an, 2012).

Molecular Structure Analysis

The molecular structure of Ethyl 4-Chloroquinoline-3-carboxylate and related compounds has been extensively studied. One notable study reports the synthesis and structural analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, providing insights into its conformational and vibrational characteristics. The study utilized infrared spectroscopy and single crystal X-ray diffraction to elucidate the compound's structure (P. Horta et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 4-Chloroquinoline-3-carboxylate often lead to the formation of various quinoline derivatives. For example, the reaction with phosphorus oxychloride has been shown to yield chloro derivatives alongside a marked loss of N-alkyl groups, indicating the compound's reactivity towards halogenation and its potential for further functionalization (I. Ukrainets et al., 2009).

Scientific Research Applications

Application 1: Antibacterial Agents

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Ethyl 4-Chloroquinoline-3-carboxylate is a type of Quinoline-3-carboxylate, which has been studied for its potential as an antibacterial agent . Quinoline heterocycles occur widely among medicinally important natural products and exhibit interesting biological and pharmacological properties .
  • Methods of Application or Experimental Procedures : The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .
  • Results or Outcomes : All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .

Application 2: Synthesis of Quinoline-Thiazole Compounds

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Quinoline, a derivative of Ethyl 4-Chloroquinoline-3-carboxylate, is used in the synthesis of Quinoline-Thiazole compounds . These compounds have diverse applications in medicinal chemistry .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis may vary depending on the specific Quinoline-Thiazole compound being synthesized .
  • Results or Outcomes : The outcomes of these syntheses are new Quinoline-Thiazole compounds that can be tested for various biological activities .

Application 3: Synthesis of 2-chloroquinoline-3-carbaldehyde Derivatives

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-chloroquinoline-3-carbaldehyde, a derivative of Ethyl 4-Chloroquinoline-3-carboxylate, is used in the synthesis of various derivatives . These derivatives have shown antibacterial and antifungal activities .
  • Methods of Application or Experimental Procedures : The synthesis involves condensation reactions of 2-chloroquinoline-3-carbaldehyde with various reagents .
  • Results or Outcomes : The synthesized derivatives exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .

Application 4: Synthesis of 4-Quinolone-3-Carboxamides

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Ethyl 4-Chloroquinoline-3-carboxylate is used in the synthesis of 4-Quinolone-3-Carboxamides . These compounds have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis may vary depending on the specific 4-Quinolone-3-Carboxamide being synthesized .
  • Results or Outcomes : The outcomes of these syntheses are new 4-Quinolone-3-Carboxamide compounds that can be tested for various biological activities .

Application 5: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 4-Chloroquinoline-3-carboxylate is used in the synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide derivatives . These derivatives have shown antibacterial and antifungal activities .
  • Methods of Application or Experimental Procedures : The synthesis involves condensation reactions of 2-chloro-8-methylquinoline-3-carbaldehyde with various reagents .
  • Results or Outcomes : The synthesized derivatives exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .

Safety And Hazards

Ethyl 4-Chloroquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of contact, wash with plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

ethyl 4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQUAHMZWZXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296461
Record name Ethyl 4-Chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Chloroquinoline-3-carboxylate

CAS RN

13720-94-0
Record name 13720-94-0
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Record name 13720-94-0
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Record name Ethyl 4-Chloroquinoline-3-carboxylate
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Record name Ethyl 4-Chloroquinoline-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
DG Markees - The Journal of Organic Chemistry, 1966 - ACS Publications
… Ethyl 4-Chloroquinoline-3-carboxylate.—A mixture of 10.0 g of ethyl 4-quinolone-3-carboxylate4and 40 ml of phosphorus oxychloride was refluxed for 6 hr. Excess acid chloride was …
Number of citations: 8 pubs.acs.org
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… was easily converted into ethyl 4-chloroquinoline-3carboxylate but hydrolysis of the ester … 3-carboxylate was however obtained by condensing ethyl 4-chloroquinoline-3-carboxylate …
Number of citations: 1 pubs.rsc.org
H Shindo, S Takada, S Murata, M Eigyo… - Journal of medicinal …, 1989 - ACS Publications
… in four steps starting from ethyl 4-chloroquinoline-3-carboxylate (4) andhydrazinothiophene… Treatment of hydrazinothiophenecarboxylate 5 with ethyl 4chloroquinoline-3-carboxylate (4…
Number of citations: 49 pubs.acs.org
MM Al-Sanea, A Elkamhawy, S Paik, S Bua… - Journal of Enzyme …, 2019 - Taylor & Francis
… To a MW vial, were successively added the appropriate ethyl 4-chloroquinoline-3-carboxylate derivative 4a-f (0.21 mmol), 3-aminobenzenesulfonamide 5 (0.036 gm, 0.21 mmol) or 3-…
Number of citations: 26 www.tandfonline.com
PE Marecki, RE Bambury - Journal of pharmaceutical sciences, 1984 - Wiley Online Library
… Ethyl 4-chloroquinoline-3-carboxylate, IV (3), was the key intermediate from which the target compounds were prepared (Scheme J). The immediate precursor to IV, ethyl 4-…
Number of citations: 16 onlinelibrary.wiley.com
J Karolak-Wojciechowska, J Lange, W Książek… - Il Farmaco, 1998 - Elsevier
… The appropriately substituted ethyl 4-chloroquinoline-3-carboxylate (0.003 mol) was then added; the reaction continued as above to yield the corresponding 5. …
Number of citations: 7 www.sciencedirect.com
E Jameel, H Madhav, P Agrawal, MK Raza… - Journal of …, 2023 - Taylor & Francis
… compound ethyl 4-chloroquinoline-3-carboxylate 4(a–d). The first set of target compounds, ie 9(a–o) were obtained by the reaction of substituted ethyl 4-chloroquinoline-3-carboxylate 4(…
Number of citations: 1 www.tandfonline.com
S Takada, H Shindo, T Sasatani… - Journal of medicinal …, 1988 - ACS Publications
… To a solution of ethyl 4-chloroquinoline-3-carboxylate (2a; 2.36g, 10.0 mmol) in ethanol (50 mL) was added methyl 3-hydrazino-5methylthiophene-2-carboxylate (la; 1.96 g, 10.5 mmol). …
Number of citations: 36 pubs.acs.org
Z Szabó, F Kóródi - Synthetic communications, 1990 - Taylor & Francis
… quinoline-5-ones (4 m) A mixture of ethyl 4-chloroquinoline-3-carboxylate 2 …
Number of citations: 5 www.tandfonline.com
L Savini, P Massarelli, C Nencini, C Pellerano… - Bioorganic & medicinal …, 1998 - Elsevier
… To a solution of ethyl 4-chloroquinoline-3-carboxylate (3) (4 mmol) in absolute ethanol, the appropriate α-(N)-heterocyclichydrazine (4.4 mmol) was added. The reaction mixture was …
Number of citations: 52 www.sciencedirect.com

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